1-Tert-butylazetidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

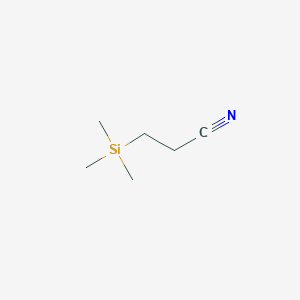

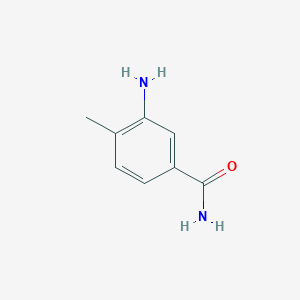

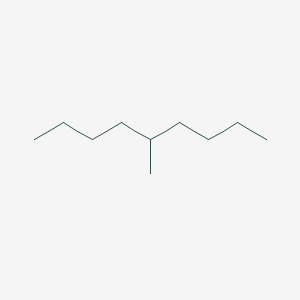

1-Tert-butylazetidin-3-amine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The tert-butyl group attached to the azetidine ring increases steric bulk, which can influence the reactivity and stability of the molecule.

Synthesis Analysis

The synthesis of 3-amino azetidine derivatives, including those with a tert-butyl group, can be achieved through the reaction of 1-t-butylazetidinyl-3 tosylate with ammonia, primary, and secondary amines . This method allows for the preparation of various substituted azetidines. Additionally, tert-butyl aminocarbonate has been used to acylate amines, which could be a relevant step in the synthesis of tert-butylazetidin-3-amine derivatives 9.

Molecular Structure Analysis

The molecular structure of 1-tert-butylazetidin-3-amine is characterized by the presence of a four-membered azetidine ring and a bulky tert-butyl group. This steric hindrance can affect the molecule's conformation and reactivity. The tert-butyl group is known to be a common protecting group in organic synthesis, which can be removed under certain conditions .

Chemical Reactions Analysis

1-Tert-butylazetidin-3-amine can undergo various chemical reactions typical of azetidines and amines. For instance, the reaction with tosylate can lead to ring cleavage when reacted with compounds of higher acidity . The tert-butyl group can also be involved in reactions such as tert-butoxycarbonylation, which is a common method for protecting amines . The tert-butyl group can be deprotected to yield the free amine, which can then be used in further synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-tert-butylazetidin-3-amine would be influenced by the azetidine ring and the tert-butyl group. The azetidine ring imparts ring strain, which can affect the compound's stability and reactivity. The tert-butyl group, being bulky, can affect the solubility and boiling point of the compound. The presence of the amine group would make the compound a potential nucleophile and base, participating in various chemical reactions 910.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Amines

1-Tert-butylazetidin-3-amine is utilized in the asymmetric synthesis of amines. N-tert-butanesulfinyl imines, derivatives of 1-Tert-butylazetidin-3-amine, are versatile intermediates for this process. They are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. This methodology efficiently synthesizes a wide range of highly enantioenriched amines, including alpha-branched and alpha, alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

Synthesis of Amines Using tert-Butanesulfinamide

tert-Butanesulfinamide, closely related to 1-Tert-butylazetidin-3-amine, is essential in the asymmetric synthesis of amines. The process involves condensation with a carbonyl compound, nucleophile addition, and tert-butanesulfinyl group cleavage. This approach is applied to synthesize propargylic tertiary carbinamine, useful in diverse biological purposes including click chemistry applications, diversity-oriented synthesis, peptide isosteres, and development of protease inhibitors (Xu, Chowdhury, & Ellman, 2013).

Role in Organic Synthesis

1-Tert-butylazetidin-3-amine and its derivatives are significant in various organic synthesis processes. For instance, they are used in the preparation of 3-amino and 3-mercapto-azetidine derivatives. This is achieved by reacting 1-t-butylazetidinyl-3 tosylate with ammonia, primary and secondary amines, and mercaptans, demonstrating the compound's versatility in organic synthesis (Chen, Kato, & Ohta, 1968).

Applications in Photoreactive Synthesis

1-Tert-butylazetidin-3-amine plays a role in photoreactive synthesis. For example, irradiation of thymidine or thymine in the presence of tert-butylamine yields photoadducts, which have applications in synthetic photoexchange reactions with amines (Saito, Sugiyama, Furukawa, & Matsuura, 1981).

N-tert-Butoxycarbonylation of Amines

1-Tert-butylazetidin-3-amine derivatives are used in N-tert-butoxycarbonylation of amines. This process is essential for the chemoselective formation of N-tert-butoxycarbonyl derivatives of chiral amines, esters of alpha-amino acids, and beta-amino alcohols, contributing to the field of organic and medicinal chemistry (Harris & Wilson, 2009).

Safety and Hazards

The safety information for “1-Tert-butylazetidin-3-amine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement is P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) .

Propiedades

IUPAC Name |

1-tert-butylazetidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2,3)9-4-6(8)5-9/h6H,4-5,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCILCWPMKLEDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435922 |

Source

|

| Record name | 1-tert-butylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butylazetidin-3-amine | |

CAS RN |

18713-70-7 |

Source

|

| Record name | 1-tert-butylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)

![2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole](/img/structure/B93643.png)

![3-[Tris(hydroxymethyl)phosphonio]propionate](/img/structure/B93656.png)